Dihomolinoleate

Description

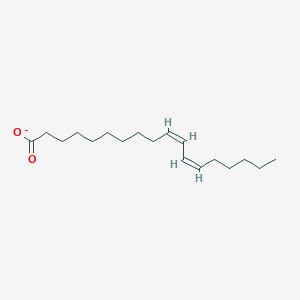

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H31O2- |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(10Z,12Z)-octadeca-10,12-dienoate |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/p-1/b7-6-,9-8- |

InChI Key |

GKJZMAHZJGSBKD-JPDBVBESSA-M |

Isomeric SMILES |

CCCCC/C=C\C=C/CCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Dihomolinoleate Metabolism and Biosynthesis

Biosynthetic Pathways and Precursors

The synthesis of DGLA is a multi-step process involving the modification of precursor fatty acids through a series of enzymatic reactions.

The foundational building blocks for DGLA ultimately derive from de novo fatty acid synthesis, a process that creates fatty acids from smaller molecules like acetyl-CoA. wikipedia.org This synthesis occurs in two primary cellular locations: the cytosol and the mitochondria.

Cytosolic Fatty Acid Synthesis (FAS I): This is the primary pathway for de novo fatty acid synthesis in eukaryotes. wikipedia.orgnih.gov It utilizes a large, multifunctional enzyme called fatty acid synthase (FASN) to build fatty acids, most notably palmitate, from acetyl-CoA. wikipedia.orgslideshare.net The acetyl-CoA used in this pathway is largely derived from carbohydrates via glycolysis. wikipedia.org

DGLA is a key intermediate in the omega-6 fatty acid metabolic cascade. drugbank.com The pathway begins with the essential fatty acid linoleic acid (LA), which is obtained from the diet. nih.govnih.gov

The established metabolic sequence is as follows:

Linoleic Acid (LA) to γ-Linolenic Acid (GLA): The first and rate-limiting step is the desaturation of LA by the enzyme delta-6-desaturase, which introduces a double bond to form GLA. patsnap.commdpi.com

γ-Linolenic Acid (GLA) to Dihomo-γ-linolenic Acid (DGLA): GLA is then rapidly elongated by an elongase enzyme to form DGLA. patsnap.commdpi.com

Dihomo-γ-linolenic Acid (DGLA) to Arachidonic Acid (AA): DGLA can be further metabolized by the enzyme delta-5-desaturase to produce arachidonic acid (AA), a precursor to a range of pro-inflammatory eicosanoids. patsnap.comsemanticscholar.org

The balance between the conversion of DGLA to AA and its alternative metabolic fates is a crucial determinant of the inflammatory state of a cell. mdpi.com

Elongation of Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs)

Key Enzymes and Their Regulation in Dihomolinoleate Metabolism

The synthesis and conversion of DGLA are tightly regulated by a specific set of enzymes.

Desaturase enzymes are responsible for introducing double bonds into fatty acid chains. slideshare.netnih.gov In the context of DGLA metabolism, two desaturases are of primary importance:

Delta-5-Desaturase (FADS1): Encoded by the FADS1 gene, this enzyme converts DGLA to arachidonic acid. semanticscholar.orgresearchgate.netahajournals.org The activity of delta-5-desaturase is a critical branch point, directing DGLA towards the production of pro-inflammatory mediators. patsnap.comsemanticscholar.org Inhibition of this enzyme can lead to an accumulation of DGLA and a subsequent increase in its anti-inflammatory metabolites. wikipedia.org

Fatty acid elongases are a family of enzymes that catalyze the extension of fatty acid carbon chains. springermedizin.deresearchgate.net The elongation of very-long-chain fatty acids (Elovl) family plays a central role in PUFA synthesis. nih.govplos.org

Elovl5: This specific elongase is responsible for the conversion of GLA to DGLA. nih.govnih.gov Studies have shown that increased activity of Elovl-5 can lead to elevated levels of DGLA. nih.gov The expression of Elovl5 is found in various tissues, indicating its widespread importance in lipid metabolism. springermedizin.de

Research Findings on this compound Metabolism

| Enzyme Family | Specific Enzyme | Gene | Function in DGLA Metabolism |

| Desaturases | Delta-6-Desaturase | FADS2 | Converts Linoleic Acid (LA) to γ-Linolenic Acid (GLA), the precursor to DGLA. nih.govresearchgate.net This is a rate-limiting step. mdpi.com |

| Delta-5-Desaturase | FADS1 | Converts Dihomo-γ-linolenic Acid (DGLA) to Arachidonic Acid (AA). semanticscholar.orgresearchgate.netahajournals.org | |

| Elongases | Elongase of Very-Long-Chain Fatty Acids 5 (Elovl5) | ELOVL5 | Elongates γ-Linolenic Acid (GLA) to form Dihomo-γ-linolenic Acid (DGLA). nih.govnih.gov |

Role of Lipogenic Multienzyme Complexes (Lipid Metabolons)

The synthesis of fatty acids, including the precursors to DGLA, is a complex process involving multiple sequential enzymatic reactions. To enhance the efficiency and regulation of these pathways, the enzymes involved often physically associate to form large multienzyme complexes, also known as metabolons. eurekaselect.comsdbonline.org These complexes facilitate the direct channeling of intermediate substrates between the different catalytic sites, which is crucial for the efficient regulation of the pathway and for sustaining cellular growth. eurekaselect.com

There is growing evidence for the existence of a lipogenic multienzyme complex that includes key enzymes in fatty acid biosynthesis. eurekaselect.com For instance, in the oleaginous fungus Cunninghamella bainieri, a high molecular mass complex of approximately 3.2 MDa has been identified during the lipid accumulation phase. researchgate.net This complex was found to contain malic enzyme, fatty acid synthase (FAS), ATP: citrate (B86180) lyase (ACL), acetyl-CoA carboxylase (ACC), pyruvate (B1213749) carboxylase (PC), and malate (B86768) dehydrogenase (MDH). researchgate.net The formation of this complex is transient and occurs specifically during active lipogenesis. researchgate.net In rat liver, ATP citrate lyase, acetyl-CoA carboxylase, and fatty acid synthase have been shown to physically associate in the microsomal fraction. sdbonline.org The fatty acid synthase (FAS) itself is a multifunctional enzyme complex that catalyzes the elongation of fatty acid chains. numberanalytics.com This large complex contains multiple catalytic domains, including an acyl carrier protein (ACP), which binds the elongating fatty acid chain. numberanalytics.comdoctorlib.org

Transcriptional Regulation of Fatty Acid Synthesis Enzymes

The regulation of fatty acid synthesis is a critical process controlled at the transcriptional level, responding to various metabolic states. nih.gov This regulation is primarily managed by two major classes of transcription factors: the peroxisome proliferator-activated receptors (PPARs) and the sterol regulatory element binding proteins (SREBPs). nih.gov In general, PPARγ and SREBP-1c are known to regulate the genes involved in lipogenesis. nih.gov SREBP-1c, in particular, plays a primary role in regulating the transcription of genes for lipogenic enzymes such as acetyl-CoA carboxylase and fatty acid synthase. nih.gov

Nutritional status significantly influences the expression of these enzymes. For example, the levels of fatty acid synthase are increased by feeding and decreased by starvation. nih.gov Hormones also play a crucial role; for instance, triiodothyronine increases the levels of fatty acid synthase mRNA, while glucagon (B607659) has a decreasing effect. nih.gov The regulation by these factors can occur at both transcriptional and post-transcriptional levels. nih.gov In Escherichia coli, the dual functional regulator FadR has been identified as a global activator of nearly all fatty acid synthesis genes, while also acting as a repressor of fatty acid degradation. asm.org This dual role highlights the intricate control mechanisms that balance anabolic and catabolic lipid pathways. asm.org

Downstream Metabolites and Eicosanoid Biosynthesis

DGLA serves as a precursor to several important signaling molecules, known as eicosanoids, which are involved in a variety of physiological processes. nih.gov The metabolism of DGLA can proceed down several pathways, leading to the formation of compounds with distinct biological activities.

Conversion to 15-(S)-Hydroxy-8,11,13-Eicosatrienoic Acid

In various cell types, including neutrophils, macrophages, and monocytes, DGLA can be metabolized by the 15-lipoxygenase (15-LOX) pathway to produce 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govnih.gov This conversion is significant because 15-HETrE has been shown to possess anti-inflammatory and anti-proliferative properties. nih.gov Furthermore, 15-HETrE can inhibit the synthesis of arachidonic acid-derived 5-lipoxygenase metabolites, which are associated with inflammatory and hyperproliferative disorders. nih.gov

Prostaglandin (B15479496) E1 (PGE1) Synthesis

DGLA is a substrate for cyclooxygenase (COX) enzymes, leading to the production of series-1 prostaglandins (B1171923). nih.gov Specifically, DGLA is converted to Prostaglandin E1 (PGE1) through the action of both COX-1 and COX-2. mdpi.comnih.gov PGE1 is a bioactive lipid mediator with a range of effects, including vasodilation and the inhibition of platelet aggregation. drugbank.com The synthesis of PGE1 from DGLA is a key aspect of DGLA's biological function. sigmaaldrich.com

Interference with Cyclooxygenase and Lipoxygenase Pathways

DGLA can interfere with the metabolism of other fatty acids, particularly arachidonic acid, by competing for the same enzymes. wikipedia.orgnih.gov By competing with arachidonic acid for both COX and lipoxygenase enzymes, DGLA can inhibit the production of arachidonic acid-derived eicosanoids. wikipedia.org This includes the 2-series prostaglandins and 4-series leukotrienes, which are generally pro-inflammatory. nih.govjst.go.jp An increased ratio of DGLA to arachidonic acid can therefore lead to a reduction in the biosynthesis of these pro-inflammatory mediators. nih.gov

Interaction with Arachidonic Acid Metabolism

Table of Research Findings on this compound Metabolism

| Finding | Pathway/Enzyme Involved | Key Outcome | Reference(s) |

|---|---|---|---|

| DGLA Biosynthesis | Elongation of GLA by ELOVL5 | Production of DGLA | mdpi.com |

| Lipogenic Multienzyme Complex | FAS, ACC, ACL, etc. | Efficient substrate channeling in fatty acid synthesis | eurekaselect.comsdbonline.orgresearchgate.net |

| Transcriptional Regulation | PPARs, SREBPs, FadR | Control of fatty acid synthesis enzyme expression | nih.govasm.org |

| 15-HETrE Synthesis | 15-Lipoxygenase (15-LOX) | Production of anti-inflammatory 15-HETrE | nih.govnih.gov |

| PGE1 Synthesis | Cyclooxygenase (COX-1 & COX-2) | Production of vasodilator and anti-platelet PGE1 | mdpi.comnih.gov |

| Enzyme Competition | COX and Lipoxygenase | Inhibition of arachidonic acid-derived eicosanoids | wikipedia.orgnih.gov |

| Interaction with Arachidonic Acid | Differential metabolism by COX-1 and COX-2 | Modulates the balance of PGE1 and PGE2 production | nih.govportlandpress.com |

Interspecies Variations in this compound Metabolic Processing

The metabolic fate of dihomo-γ-linolenic acid (DGLA) is not uniform across the biological spectrum. Significant variations exist in how different species process this pivotal n-6 polyunsaturated fatty acid. These differences are primarily rooted in the presence, absence, and kinetic properties of key enzymes involved in its downstream conversion, namely delta-5-desaturase (D5D), cyclooxygenases (COX), and lipoxygenases (LOX). These enzymatic variations lead to profound differences in the production of bioactive lipid mediators, such as arachidonic acid (AA), series-1 prostaglandins (e.g., PGE₁), and series-2 prostaglandins (e.g., PGE₂).

Mammals:

In most mammals, including humans, DGLA occupies a critical juncture in fatty acid metabolism. It can be converted to AA by the enzyme D5D, encoded by the FADS1 gene. mdpi.comnih.gov However, this conversion is often considered a rate-limiting step, and its efficiency can be influenced by various factors. mdpi.com For instance, studies in Sprague-Dawley rats have shown that zinc deficiency can significantly reduce the activity of hepatic D5D by as much as 53%, leading to lower levels of AA and accumulation of DGLA. mdpi.com Furthermore, variations in D5D and delta-6-desaturase (D6D) activity have been observed even among different laboratory rat strains (Wistar, Long-Evans, Sprague-Dawley), indicating a genetic basis for these metabolic differences. researchgate.net

The metabolism of DGLA by cyclooxygenase enzymes also shows important distinctions. Both COX-1 and COX-2 can metabolize DGLA to produce PGE₁. portlandpress.comresearchgate.net However, COX-1 metabolizes AA preferentially over DGLA. portlandpress.comresearchgate.netnih.gov In contrast, DGLA and AA exhibit similar affinities (Kₘ values) and maximal reaction rates (Vₘₐₓ) for COX-2. portlandpress.comresearchgate.netnih.gov This means that in tissues where COX-1 is the dominant isoform, the production of PGE₂ from AA is favored over PGE₁ from DGLA. portlandpress.comresearchgate.netnih.gov Studies using a mouse fibrosarcoma cell line further highlighted that the preferential incorporation and release of AA compared to DGLA from cellular phospholipid pools heavily favors PGE₂ production. nih.gov

Avian Species:

Research in avian species, such as the domestic chicken (Gallus gallus), has provided insights into the influence of nutritional status on DGLA metabolism. The ratio of linoleic acid to DGLA (LA:DGLA) in erythrocytes has been identified as a sensitive biomarker for zinc status. nih.govfrontiersin.org Zinc deficiency leads to reduced D6D activity, the enzyme responsible for converting LA to gamma-linolenic acid (GLA), a precursor to DGLA. frontiersin.org This results in an elevated LA:DGLA ratio in zinc-deficient birds compared to their zinc-adequate counterparts. frontiersin.org Furthermore, studies on wild birds, like blue tits and great tits, have shown that environmental factors and diet associated with urbanization can affect the plasma levels of DGLA. nih.gov

Fish:

The metabolism of DGLA in fish displays remarkable diversity, often linked to their diet and habitat. Many fish species, particularly marine ones, have a diet rich in long-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and consequently may have a reduced capacity for endogenous synthesis. For example, the turbot (Scophthalmus maximus) is known to be deficient in D5D activity. wikipedia.org When fed a diet rich in borage oil (a source of GLA, the precursor to DGLA), turbot accumulate significant amounts of DGLA in their tissues and show a marked increase in the production of PGE₁, while levels of AA decrease. wikipedia.org

In contrast, some freshwater fish like the zebrafish (Danio rerio) possess a bifunctional desaturase enzyme that exhibits both Δ5 and Δ6 desaturase activities. google.com This allows them to synthesize longer chain polyunsaturated fatty acids from C18 precursors. Transgenic tilapia overexpressing salmon delta-5 and delta-6 desaturases showed an increased content of n-3 PUFAs, which was associated with enhanced disease resistance. plos.org

Invertebrates and Microorganisms:

Information on DGLA metabolism in invertebrates is less extensive. However, the basic pathways of fatty acid metabolism are generally conserved. In insects like Drosophila melanogaster, the central pathways of intermediary metabolism are present, though they are cholesterol auxotrophs. nih.gov Nematodes, such as Caenorhabditis elegans, are also capable of synthesizing long-chain polyunsaturated fatty acids. frontiersin.org

In the microbial kingdom, the capacity for DGLA metabolism varies. Certain fungi, like Mortierella alpina, are known producers of arachidonic acid. Engineered strains of Aspergillus oryzae have been developed to produce high levels of DGLA. plos.org In contrast, many bacteria, such as those found in the rumen of cattle, extensively hydrogenate dietary polyunsaturated fatty acids, meaning little DGLA would pass through this digestive compartment intact. Studies on ruminal bacteria have shown that while linoleic acid and alpha-linolenic acid are metabolized, the longer-chain fatty acids like EPA and DHA are not.

Interactive Data Tables

Table 1: Comparative Enzyme Activity in this compound Metabolism

| Species/Group | Delta-5-Desaturase (D5D) Activity | Cyclooxygenase (COX) Specificity | Key Research Finding |

| Mammals (Human, Rat) | Present (FADS1 gene); activity is rate-limiting and varies between strains. mdpi.comresearchgate.net | COX-1 preferentially metabolizes AA over DGLA; COX-2 metabolizes both DGLA and AA with similar efficiency. portlandpress.comresearchgate.net | The DGLA to AA conversion is a key regulatory point. The COX isoform present dictates the balance of PGE₁ and PGE₂ production. portlandpress.comnih.gov |

| Avian (Chicken) | Present; activity influenced by nutritional factors like zinc status. nih.govfrontiersin.org | Not extensively detailed in comparative studies. | The LA:DGLA ratio serves as a sensitive biomarker for zinc deficiency due to impacts on Δ6-desaturase. frontiersin.org |

| Fish (Turbot) | Deficient in D5D activity. wikipedia.org | Produces PGE₁ when dietary DGLA precursors are provided. wikipedia.org | Accumulates high levels of DGLA when fed a GLA-rich diet, leading to increased PGE₁ synthesis. wikipedia.org |

| Fish (Zebrafish) | Possesses a bifunctional enzyme with both Δ5 and Δ6 desaturase activity. google.com | Not extensively detailed in comparative studies. | Represents a more ancestral vertebrate pathway with a single enzyme for key desaturation steps. google.com |

| Microorganisms (A. oryzae) | Can be engineered to overproduce DGLA by manipulating desaturase and elongase genes. plos.org | N/A | Demonstrates the potential for biotechnological production of DGLA. plos.org |

Table 2: this compound-Derived Metabolites in Different Species

| Species/Cell Type | Primary DGLA Precursor | Key DGLA Metabolites | Dominant Prostaglandin Profile |

| Mammalian Cells (COX-1 dominant) | γ-Linolenic Acid (GLA) -> DGLA | Arachidonic Acid (via D5D), PGE₁ | PGE₂ production from AA is highly favored over PGE₁ from DGLA. portlandpress.comnih.gov |

| Mammalian Cells (COX-2 dominant) | γ-Linolenic Acid (GLA) -> DGLA | Arachidonic Acid (via D5D), PGE₁ | PGE₁ and PGE₂ can be produced more equitably, depending on the DGLA/AA ratio. portlandpress.comresearchgate.net |

| Turbot (fed GLA-rich diet) | Dietary γ-Linolenic Acid (GLA) | DGLA, PGE₁ | High levels of PGE₁ are produced due to DGLA accumulation and lack of conversion to AA. wikipedia.org |

| Human Platelets | Endogenous pools | 12-hydroxy-eicosatrienoic acid (12-HETrE), PGE₁, Thromboxane B₁ | DGLA metabolism via both COX-1 and 12-lipoxygenase contributes to the regulation of platelet activation. nih.gov |

Cellular and Molecular Mechanisms of Dihomolinoleate Action

Modulation of Cellular Lipid Metabolism

Furthermore, DGLA can influence the storage and breakdown of lipids within lipid droplets, which are organelles responsible for storing triglycerides and sterol esters. frontiersin.orgnih.gov The regulation of lipid droplet turnover is essential for maintaining cellular homeostasis. frontiersin.org Disruption of this balance, either through excessive lipid storage or breakdown, can lead to cellular stress and dysfunction. frontiersin.org DGLA's role in these processes highlights its importance in maintaining a healthy cellular lipid environment. biorxiv.org Studies in C. elegans have shown that high levels of dietary DGLA can lead to germ cell death through a process analogous to ferroptosis, which is linked to lipid peroxidation. biorxiv.org

Dihomolinoleate is actively incorporated into cellular lipids, which alters the composition and distribution of triglycerides and phospholipids (B1166683) in cell membranes. biorxiv.orgcardiff.ac.uk When cells are supplemented with DGLA, it is readily taken up and esterified into both the total polar lipid (phospholipid) and triacylglycerol (triglyceride) fractions. cardiff.ac.uk This incorporation can displace other fatty acids, such as arachidonic acid (AA), from membrane phospholipids. biorxiv.org

This alteration in the fatty acid profile of cellular membranes is significant because it directly affects the physical properties of the membrane and the pool of fatty acids available for the synthesis of signaling molecules. nih.gov For instance, the increased presence of DGLA in phospholipids makes it a substrate for enzymes that would otherwise act on AA, leading to a shift in the types of eicosanoids produced. nih.gov Research has shown that in certain disease states, there are altered fatty acid patterns in phospholipids and triglycerides in various tissues. nih.gov In HDL phospholipids, for example, specific phosphatidylcholine species containing DGLA have been found to be increased in women with type 2 diabetes and dyslipidemia. nih.gov

| Cellular Component | Effect of this compound | Key Research Finding | Reference |

|---|---|---|---|

| Foam Cell Formation | Inhibition | Reduces modified LDL uptake and increases cholesterol efflux in macrophages. | nih.gov |

| Scavenger Receptors (SR-A, CD36) | Decreased Expression | Lowers the capacity of macrophages to internalize modified LDL. | nih.gov |

| Triglycerides | Incorporation | DGLA is esterified into the triacylglycerol fraction of cells. | cardiff.ac.uk |

| Phospholipids | Incorporation | DGLA is incorporated into the total polar lipid fraction, altering membrane composition. | biorxiv.orgcardiff.ac.uk |

Interference with Overall Cellular Lipid Homeostasis

Regulation of Inflammatory Signaling Cascades

DGLA plays a pivotal role in modulating inflammatory pathways, often exerting anti-inflammatory effects by influencing the production of signaling molecules and the activity of key transcription factors. nih.govnih.gov

A primary anti-inflammatory mechanism of this compound is its ability to compete with arachidonic acid (AA) for the same metabolic enzymes, thereby reducing the synthesis of pro-inflammatory eicosanoids. nih.govnih.gov DGLA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of the 1-series prostaglandins (B1171923) (e.g., PGE1) and 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), respectively. nih.govmdpi.com These DGLA-derived metabolites generally possess anti-inflammatory properties, in contrast to the pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes derived from AA. nih.govnih.gov

PGE1, a key metabolite of DGLA, has been shown to inhibit platelet aggregation and cause vasodilation. drugbank.com Furthermore, 15-HETrE can inhibit the 5-lipoxygenase pathway that produces pro-inflammatory leukotrienes from AA. nih.gov By competitively inhibiting the metabolism of AA, DGLA effectively reduces the production of potent inflammatory mediators. mdpi.comdirect-ms.org Studies in RAW264.7 macrophages have demonstrated that DGLA supplementation leads to a significant decrease in the production of inflammatory mediators like interleukin-6 (IL-6) and nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). mdpi.comnih.gov

This compound has been found to modulate the inflammatory response by specifically interfering with the STAT-1 signaling pathway. nih.govcardiff.ac.uk STAT-1 is a crucial transcription factor in the signaling cascade initiated by interferon-gamma (IFN-γ), a potent pro-inflammatory cytokine. cardiff.ac.uknih.gov For STAT-1 to become fully active, it requires phosphorylation on both tyrosine 701 and serine 727. cardiff.ac.uknih.gov

Research has shown that DGLA can attenuate the IFN-γ-induced expression of pro-inflammatory genes such as MCP-1 and ICAM-1 in human macrophages. nih.govcardiff.ac.uk The underlying mechanism for this inhibition involves the specific attenuation of STAT-1 phosphorylation on serine 727, without affecting its phosphorylation on tyrosine 701. nih.govcardiff.ac.uk This selective inhibition of a key activation step of STAT-1 demonstrates a targeted anti-inflammatory action of DGLA at the level of intracellular signaling. nih.gov

This compound's regulatory effects on inflammation also involve crosstalk with two other critical signaling pathways: nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs). semanticscholar.orgmdpi.com NF-κB is a central transcription factor that drives the expression of numerous pro-inflammatory genes. portlandpress.com PPARs, on the other hand, are nuclear receptors that, when activated by fatty acids and their derivatives, can suppress inflammation. nih.gov

| Signaling Pathway/Molecule | Effect of this compound | Mechanism/Outcome | Reference |

|---|---|---|---|

| Pro-inflammatory Mediator Synthesis (from AA) | Antagonism/Reduction | Competes with AA for COX and LOX enzymes, reducing PGE2 and leukotriene production. | nih.govnih.govmdpi.com |

| PGE1 and 15-HETrE Production | Increased | Serves as a substrate for COX and LOX, producing anti-inflammatory metabolites. | nih.govmdpi.com |

| STAT-1 Phosphorylation (Serine 727) | Inhibition | Attenuates IFN-γ-induced activation of STAT-1, reducing pro-inflammatory gene expression. | nih.govcardiff.ac.uk |

| NF-κB Signaling | Indirect Inhibition (potential) | Potential crosstalk via PPAR activation, which is known to suppress NF-κB activity. | semanticscholar.orgmedicaljournals.se |

| PPAR Signaling | Potential Activation | As a fatty acid, it may act as a ligand for PPARs, contributing to anti-inflammatory effects. | nih.govelifesciences.org |

Attenuation of Chemokine-Driven Monocytic Migration

This compound has been shown to attenuate the migration of monocytes, a key process in the development of atherosclerosis. biorxiv.orgacs.org Research indicates that DGLA can inhibit the migration of monocytic cells driven by chemokines. acs.org Specifically, studies using the human monocytic cell line THP-1 have demonstrated that DGLA significantly inhibits monocyte migration induced by Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant. acs.orgresearchgate.net This inhibition of monocytic migration by DGLA is a potential mechanism for the reduced accumulation of macrophages observed in some in vivo studies. nih.govcardiff.ac.uk The migration of monocytes in response to the chemokine MCP-1 is a critical step in the inflammatory cascade. acs.orgresearchgate.net

Table 1: Effect of this compound on MCP-1 Driven Monocytic Migration

| Cell Line | Chemoattractant | DGLA Concentration | Effect on Migration | p-value | Reference |

|---|---|---|---|---|---|

| THP-1 Monocytes | MCP-1 (20 ng/ml) | 50 µM | Inhibition | 0.005 | acs.org |

Data derived from migration assays using a cell insert system.

Impact on Cellular Proliferation and Differentiation

This compound exhibits diverse effects on the proliferation and differentiation of various cell types, playing a role in processes such as atherosclerosis and cancer.

Endothelial cell proliferation is a crucial factor in the progression of atherosclerosis. researchgate.net Studies have shown that this compound can significantly reduce the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) without impacting their viability. researchgate.net This anti-proliferative effect on endothelial cells highlights a potential mechanism for the anti-atherogenic properties of DGLA. researchgate.netnih.gov

Table 2: Effect of this compound on Endothelial Cell Proliferation

| Cell Line | DGLA Concentration | Effect on Proliferation | p-value | Reference |

|---|---|---|---|---|

| HUVEC | 50 µM | Attenuation | 0.001 | researchgate.netnih.gov |

Data from crystal violet proliferation assays.

The migration of vascular smooth muscle cells (VSMCs) is another key event in the development of vascular diseases like atherosclerosis. encyclopedia.pub this compound has been found to modulate the migration of these cells. researchgate.net Specifically, in response to platelet-derived growth factor (PDGF-BB), a potent stimulator of VSMC migration, DGLA has been shown to significantly attenuate the migration of Human Aortic Smooth Muscle Cells (HASMCs). researchgate.netnih.gov This inhibitory effect on VSMC migration could contribute to the reduction in the number of smooth muscle cells observed in the intimal layer of blood vessels in in vivo studies. researchgate.net

Table 3: Effect of this compound on Vascular Smooth Muscle Cell Migration

| Cell Line | Chemoattractant | DGLA Concentration | Effect on Migration | p-value | Reference |

|---|---|---|---|---|---|

| HASMC | PDGF-BB (20 ng/ml) | 50 µM | Attenuation | 0.031 | researchgate.netnih.gov |

Data from modified Boyden chamber migration assays.

This compound and its metabolites have demonstrated the ability to inhibit growth and promote differentiation in certain cell types, particularly cancer cells. nih.gov The metabolite Prostaglandin (B15479496) E1 (PGE1), derived from DGLA, is noted for its anti-proliferative and anti-inflammatory properties and its capacity to induce growth inhibition and differentiation in cancer cells. nih.govnih.gov DGLA itself is considered unique among the n-6 polyunsaturated fatty acids for its potential to suppress tumor growth. nih.gov The mechanisms underlying these effects involve interference with cellular lipid metabolism and the modulation of eicosanoid biosynthesis. nih.gov Research has suggested the potential of DGLA in the context of various cancers, including those of the breast and prostate.

Modulation of Vascular Smooth Muscle Cell Migration

Influence on Mitochondrial Bioenergetics and Function

Mitochondrial dysfunction is implicated in the pathogenesis of various diseases, including atherosclerosis. researchgate.net this compound has been shown to positively influence the bioenergetic profile of macrophages. researchgate.netcardiff.ac.uk In studies using THP-1 macrophages, treatment with DGLA led to significant and favorable changes in mitochondrial respiration parameters. researchgate.netcardiff.ac.uk These changes were measured using the Seahorse XFe96 analyzer, which assesses real-time cellular metabolism. cardiff.ac.ukwur.nl The observed improvements in mitochondrial function suggest another pathway through which DGLA may exert its protective effects. researchgate.netcardiff.ac.uk

Table 4: Effect of this compound on Mitochondrial Respiration Parameters in THP-1 Macrophages

| Parameter | Effect of DGLA (50 µM) | p-value | Reference |

|---|---|---|---|

| Proton Leak | Reduction | < 0.001 | researchgate.netcardiff.ac.uk |

| Non-Mitochondrial Respiration | Increase | 0.026 | researchgate.netcardiff.ac.uk |

| Spare Respiratory Capacity | Increase | 0.026 | researchgate.netcardiff.ac.uk |

| Coupling Efficiency | Increase | 0.039 | researchgate.netcardiff.ac.uk |

Data obtained from Seahorse XFe96 analyzer.

Role in Ferroptosis Induction and Neurodegeneration

Recent research has uncovered a role for this compound in a specific form of programmed cell death known as ferroptosis, which is implicated in neurodegeneration. nih.gov Studies have shown that DGLA can specifically induce ferroptosis-mediated neurodegeneration in dopaminergic neurons. acs.orgbiorxiv.org This process is not triggered by DGLA directly but by its metabolite. nih.govbiorxiv.org DGLA is converted into dihydroxyeicosadienoic acid (DHED) through the action of cytochrome P450 and epoxide hydrolase (CYP-EH) enzymes. acs.orgnih.gov It is this downstream metabolite, DHED, that has been identified as a new class of lipid metabolite that induces neurodegeneration via ferroptosis. acs.orgbiorxiv.org These findings, primarily from studies using the model organism Caenorhabditis elegans, highlight a potentially detrimental role for DGLA metabolism in the context of neurodegenerative diseases. acs.orgnih.gov

Interactions with Calcium Signaling Systems

Dihomo-γ-linolenic acid (DGLA) and its metabolites exert significant influence over cellular function by modulating intracellular calcium ([Ca2+]i) signaling pathways. These interactions are complex, involving both the parent fatty acid and its enzymatic products, and can lead to either inhibition or stimulation of calcium-dependent processes depending on the cell type and context.

One of the primary mechanisms by which DGLA affects calcium signaling is through the modulation of inositol-1,4,5-triphosphate (IP3) production. In T-lymphocytes, both DGLA and its precursor, γ-linolenic acid (GLA), have been shown to inhibit the rise in intracellular calcium that is typically induced by T-cell receptor stimulation (e.g., via an anti-CD3 monoclonal antibody). biotechrep.ir This inhibition of calcium elevation is directly linked to a reduction in the production of IP3, a key second messenger that triggers the release of calcium from intracellular stores like the endoplasmic reticulum. biotechrep.ir

Furthermore, the metabolites of DGLA, generated through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are potent modulators of calcium signaling.

Prostaglandin E1 (PGE1), a major metabolite of DGLA via the COX pathway, has demonstrated varied effects on calcium mobilization. In a human megakaryocyte leukemia cell line, PGE1 was found to cause a rapid and dose-dependent increase in the intracellular free calcium level. nih.govaacrjournals.org This elevation is due to both the influx of calcium from the extracellular medium and the mobilization of calcium from intracellular stores. nih.gov Similarly, in human spermatozoa, PGE1 and PGE2 promote a dose-dependent influx of calcium through dihydropyridine-insensitive calcium channels. oup.comresearchgate.net Conversely, in rabbit atrial cells, PGE1 has an inhibitory effect on L-type calcium currents, but only when these channels are prestimulated. physiology.org This suggests a nuanced, anti-adrenergic role in specific physiological contexts. physiology.org

The 15-lipoxygenase metabolite of DGLA, 15-hydroxyeicosatrienoic acid (15-HETrE), has been shown to inhibit intracellular calcium mobilization in platelets. researchgate.netahajournals.orgnih.govresearchgate.net Studies on washed human platelets revealed that 15-HETrE attenuates collagen-induced platelet aggregation by inhibiting intracellular signaling events, including calcium mobilization and granule secretion. researchgate.netahajournals.orgnih.gov This inhibitory action on calcium signaling contributes to the anti-thrombotic effects of DGLA. researchgate.net

The table below summarizes key research findings on the effects of DGLA and its metabolites on calcium signaling parameters in different cell types.

| Compound | Cell Type | Effect on Calcium Signaling | Research Finding |

| DGLA/GLA | T-lymphocytes | Inhibition | Inhibited anti-CD3 monoclonal antibody-induced rise in intracellular calcium and inhibited inositol-1,4,5-triphosphate (IP3) production. biotechrep.ir |

| Prostaglandin E1 (PGE1) | Human megakaryocyte leukemia cell line (CMK) | Stimulation | Caused a rapid, dose-dependent increase in intracellular free calcium ([Ca2+]i) through both influx from the external medium and mobilization from intracellular stores. nih.govaacrjournals.org |

| Prostaglandin E1 (PGE1) | Human Spermatozoa | Stimulation | Promoted a dose-dependent calcium influx through dihydropyridine-insensitive calcium channels. oup.comresearchgate.net |

| Prostaglandin E1 (PGE1) | Rabbit Atrial Cells | Inhibition | Inhibited isoproterenol-stimulated L-type Ca2+ current with an EC50 of 0.027 µM, but had no significant effect on the basal current. physiology.org |

| 15-HETrE | Human Platelets | Inhibition | Inhibited agonist-induced intracellular calcium mobilization, contributing to the attenuation of platelet aggregation and granule secretion. researchgate.netahajournals.orgnih.govresearchgate.net |

These findings underscore the intricate and multifaceted role of this compound in the regulation of calcium signaling, a fundamental process in cellular physiology and pathophysiology. The effects are highly dependent on the specific metabolite, the cell type, and the physiological context.

Dihomolinoleate Within Biological Processes

Contributions to Inflammatory Response Modulation

DGLA actively participates in modulating the inflammatory cascade through a multi-pronged approach, encompassing direct anti-inflammatory effects, the generation of specialized pro-resolving mediators, and the regulation of key inflammatory messengers.

Direct Anti-inflammatory Actions

DGLA exerts direct anti-inflammatory effects by competing with arachidonic acid (AA) for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX). sciencebasedhealth.commoolecscience.com This competition is crucial because AA is the precursor to potent pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). patsnap.com By reducing the substrate available for the synthesis of these pro-inflammatory molecules, DGLA helps to dampen the inflammatory response. patsnap.com

Research has demonstrated that DGLA can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, by human leukocytes. nih.govnih.govdrugbank.com This inhibition appears to be independent of COX activity, suggesting a direct modulatory role of DGLA on cytokine production. nih.govnih.gov

Biosynthesis of Pro-resolving Mediators

Beyond its direct anti-inflammatory actions, DGLA contributes to the active resolution of inflammation through its conversion into specialized pro-resolving mediators (SPMs). While the majority of well-characterized SPMs like resolvins, protectins, and maresins are derived from omega-3 fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the metabolic products of DGLA also play a role in this process. nih.govahajournals.org

It's important to note that while arachidonic acid (AA) is a precursor to pro-inflammatory mediators, it can also be converted to the pro-resolving lipoxin A4 (LXA4). nih.govnih.gov This underscores the complexity of fatty acid metabolism in the inflammatory process, where the balance between different fatty acids and their metabolic products is critical.

Regulation of Cytokine and Chemokine Production

DGLA has been shown to directly influence the production of cytokines and chemokines, which are crucial signaling molecules that orchestrate the inflammatory response. Studies have demonstrated that DGLA can significantly reduce the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells. nih.govnih.gov Interestingly, this effect was observed to be independent of cyclooxygenase (COX) enzyme activity, suggesting a direct impact of DGLA on cytokine synthesis pathways. nih.govnih.gov

The ability of DGLA to downregulate the expression of pro-inflammatory genes in macrophages has also been reported. nih.gov This includes the inhibition of MCP-1 and intercellular adhesion molecule-1 (ICAM-1) expression induced by pro-inflammatory cytokines. nih.gov

| Cytokine/Chemokine | Effect of DGLA | Cell/Model System | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Production | Human Peripheral Blood Mononuclear Cells | nih.govnih.gov |

| Interferon-gamma (IFN-γ) | Reduced Production | Mouse Model of Allergic Contact Dermatitis | tandfonline.com |

| Keratinocyte Chemoattractant (KC) | Reduced Production | Mouse Model of Allergic Contact Dermatitis | tandfonline.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced Production/Expression | Mouse Model of Allergic Contact Dermatitis, Human Macrophages | tandfonline.comnih.gov |

| Interleukin-6 (IL-6) | No Effect/Reduced Production | Human Peripheral Blood Mononuclear Cells/RAW264.7 Murine Macrophages | mdpi.comnih.gov |

| Interleukin-10 (IL-10) | Reduced Production | Human Peripheral Blood Mononuclear Cells | nih.gov |

Engagement with Broader Cellular Signaling Pathways

The influence of DGLA extends beyond the direct modulation of inflammatory mediators to encompass broader cellular signaling networks that are fundamental to cell growth, proliferation, and metabolism.

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Axis Modulation

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and proliferation. frontiersin.orgnih.gov Dysregulation of this pathway is implicated in various diseases. Polyunsaturated fatty acids and their metabolites are known to modulate the PI3K/Akt/mTOR system. researchgate.net While direct and extensive research on DGLA's specific modulation of this entire axis is still emerging, studies on related fatty acids and downstream signaling provide insights. For instance, prostaglandin E2 (PGE2), a downstream metabolite of arachidonic acid, can activate the PI3K/Akt/mTOR pathway. nih.govwaocp.org Given that DGLA competes with arachidonic acid and leads to the production of different prostaglandins (B1171923), it can be inferred that DGLA indirectly influences this pathway by altering the balance of these signaling molecules. Some studies suggest that myriocin, a compound that can affect fatty acid metabolism, suppresses tumor growth by modulating macrophage polarization through the PI3K/Akt/mTOR pathway. researchgate.net

Sterol Regulatory Element-Binding Protein (SREBP) Regulation

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of fatty acids and cholesterol. biorxiv.orgnih.gov Polyunsaturated fatty acids, including DGLA, are known to regulate the activity of SREBPs, particularly SREBP-1c, which is a major regulator of hepatic lipogenesis. cambridge.orgnih.gov

Research in rats has shown that dietary DGLA can influence the expression of genes involved in fatty acid synthesis. cambridge.org Compared to a diet rich in maize oil, a DGLA-rich oil significantly reduced the mRNA expression of several lipogenic enzymes, including acetyl-CoA carboxylase α and fatty acid synthase. cambridge.org However, the effect of DGLA on SREBP-1c mRNA levels was not as pronounced as that of arachidonic acid in some studies. cambridge.org

AMP-activated Protein Kinase (AMPK) and JNK Signaling Interactions

Dihomo-γ-linolenic acid (DGLA) and its metabolic precursors have been observed to interact with key cellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is critically involved in cellular responses to stress, inflammation, and apoptosis. Research suggests that DGLA may play a role in modulating β-cell function through the JNK pathway. core.ac.uk Furthermore, gamma-linolenic acid (GLA), the direct precursor to DGLA, has been shown to inhibit inflammatory responses by suppressing the signal transduction pathway of JNK in lipopolysaccharide-induced macrophage models. researchgate.net This inhibitory effect on JNK signaling is linked to a reduction in oxidative stress. researchgate.net While direct, extensive research on DGLA's interaction with AMP-activated protein kinase (AMPK) is still emerging, its influence on related signaling cascades like JNK highlights its potential role as a modulator of cellular stress and inflammatory signaling networks.

Influence on Lipid Raft Dynamics and Protein-Lipid Interactions

Dihomolinoleate is an important polyunsaturated fatty acid whose incorporation into cellular membranes can influence the dynamics of specialized microdomains known as lipid rafts. researchgate.net Lipid rafts are small, highly dynamic, and ordered membrane platforms enriched in cholesterol and sphingolipids. nih.govwikipedia.org They serve as organizing centers for signal transduction by compartmentalizing cellular processes and facilitating interactions between specific proteins and lipids. nih.govwikipedia.orgnih.gov

The physical properties of fatty acids within the membrane, such as chain length and saturation, are critical determinants of lipid raft stability and composition. The introduction of polyunsaturated fatty acids like DGLA, with its characteristic kinks due to double bonds, can alter the tight packing of the saturated acyl chains of sphingolipids that characterize raft domains. nih.gov This can modulate the size, stability, and composition of lipid rafts, thereby influencing the protein-lipid and protein-protein interactions that occur within them. nih.gov By altering the lipid environment, DGLA can affect the recruitment or exclusion of signaling proteins to or from these platforms, thereby regulating their activity. nih.govmdpi.com The integrity of lipid rafts is essential for various cellular functions, and perturbation of their composition by agents that affect cholesterol or lipid content has been shown to disrupt downstream signaling. frontiersin.org

Activation of the Nrf2 Pathway by Related Nitro-Fatty Acids

While DGLA itself is not a primary activator, related electrophilic derivatives known as nitro-fatty acids (NO₂-FAs) are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net NO₂-FAs, such as nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA), are formed endogenously through the reaction of unsaturated fatty acids with nitrogen species. mdpi.com

These molecules function as signaling mediators that can protect cells from oxidative stress. The primary mechanism of Nrf2 activation by NO₂-FAs involves the covalent modification of cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. mdpi.comscielo.br This modification leads to a conformational change in Keap1, preventing the degradation of Nrf2 and allowing it to translocate to the nucleus. scielo.bracs.org Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of numerous antioxidant and cytoprotective proteins. researchgate.netscielo.br Studies have shown that specific isomers of NO₂-OA and NO₂-LA can effectively stabilize Nrf2 and increase the expression of its target genes, such as Hmox1. acs.org

Research Findings on Nrf2 Pathway Activation by Nitro-Fatty Acids

| Nitro-Fatty Acid | Observed Effect on Nrf2 Pathway | Experimental Context | Reference |

|---|---|---|---|

| Nitro-oleic acid (NO₂-OA) | Activates Nrf2 pathway, protecting against vascular endothelial oxidative injury. | Human endothelial cells | researchgate.netnih.gov |

| Nitro-linoleic acid (NO₂-LA) | Activates Nrf2 via Keap1 interaction. | Vascular smooth muscle cells | scielo.br |

| 9-NO₂-OA and 10-NO₂-OA | Significantly increased NRF2 stabilization under hypoxic conditions (1% oxygen). | Bone marrow cells | acs.org |

| 10-NO₂-LA | Significantly increased NRF2 expression at 4% oxygen. | Bone marrow cells | acs.org |

Membrane Incorporation and Structural Dynamics

Integration into Cellular Membrane Phospholipids (B1166683)

Dihomo-γ-linolenic acid is effectively taken up by cells and incorporated into the phospholipids that form the structural basis of cellular membranes. nih.gov Studies on human keratinocytes demonstrated that DGLA is avidly absorbed and esterified into various lipid fractions, with the majority being recovered in phospholipids. nih.gov Among the phospholipid classes, DGLA shows significant incorporation into phosphatidylethanolamine. nih.gov This process is not transient; once integrated, the fatty acid is relatively stable within the membrane lipids. nih.gov

The presence and concentration of DGLA in membrane phospholipids are measurable and can be influenced by metabolic and dietary factors. d-nb.info For instance, levels of DGLA in the erythrocyte membranes of hemodialysis patients have been observed to be significantly reduced compared to the general population. d-nb.info Conversely, supplementation with its precursor, GLA, consistently elevates DGLA levels in cellular lipids. This incorporation is a critical prerequisite for its subsequent biological activities, as membrane-bound DGLA can be released by phospholipases to act as a precursor for eicosanoid synthesis or to directly influence membrane properties.

Influence on Membrane Fluidity and Order

As a polyunsaturated fatty acid, the incorporation of DGLA into membrane phospholipids has a significant impact on the physical properties of the cell membrane, particularly its fluidity. mdpi.com The presence of cis-double bonds in the acyl chain of DGLA creates kinks, which disrupt the tight, ordered packing of adjacent phospholipid tails. nih.gov This disruption increases the space between lipid molecules, leading to a more fluid and less ordered membrane state. nih.govdarwin-nutrition.fr

Research has directly linked increased levels of DGLA in erythrocyte membranes with a significant increase in membrane fluidity. nih.gov A study involving overweight women who lost at least 5% of their body weight showed a concurrent rise in erythrocyte membrane DGLA and arachidonic acid, which was associated with enhanced membrane fluidity. nih.gov This increased fluidity can, in turn, influence the function of membrane-bound proteins, such as receptors and transport systems. d-nb.info

Effects on Lipid Bilayer Organization and Permeability

A more fluid and less tightly packed bilayer is generally more permeable to small water-soluble molecules. nih.govwikipedia.org The increased intermolecular space facilitates the passive diffusion of substances across the membrane. wikipedia.org While cholesterol is known to decrease the permeability of bilayers by ordering the acyl chains, the presence of unsaturated fatty acids like DGLA counteracts this effect, promoting a state of higher fluidity and permeability. nih.gov This modulation of the bilayer's physical state is crucial for maintaining cellular homeostasis and regulating the transport of ions and small molecules. wikipedia.org

Summary of this compound's Effects on Membrane Properties

| Membrane Property | Effect of DGLA Incorporation | Underlying Mechanism | Reference |

|---|---|---|---|

| Incorporation | Effectively integrated into membrane phospholipids, especially phosphatidylethanolamine. | Cellular uptake and esterification into lipid subfractions. | nih.gov |

| Fluidity | Increases membrane fluidity. | Cis-double bonds create kinks in the fatty acid tail, disrupting tight lipid packing. | mdpi.comnih.gov |

| Order | Decreases the order of the lipid bilayer. | Disruption of the crystalline, gel-like state of saturated fatty acid chains. | nih.gov |

| Permeability | Increases permeability to small molecules. | The less compact and more disordered bilayer structure allows for easier passage of substances. | nih.govwikipedia.org |

3.4. Role in Atherogenesis and Cardiovascular Processes

Dihomo-gamma-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that plays a complex and multifaceted role in cardiovascular health, particularly in the context of atherosclerosis. cardiff.ac.uk While omega-6 fatty acids are often broadly categorized as pro-inflammatory, DGLA exhibits distinct properties that can be protective against the development and progression of atherosclerotic plaques. nih.gov

Research indicates that DGLA can positively influence several stages of atherosclerosis. cardiff.ac.uk It has been shown to inhibit key cellular processes associated with the disease, including inflammation and the uptake and processing of cholesterol by cells. cardiff.ac.uk The protective effects of DGLA have been observed in crucial cell types involved in atherosclerosis, such as endothelial cells and smooth muscle cells. cardiff.ac.uk

A key aspect of DGLA's function lies in its metabolism into various bioactive eicosanoids. DGLA is a precursor to prostaglandin E1 (PGE1) and 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE). nih.govmdpi.com These metabolites are known to possess anti-inflammatory, anti-proliferative, and anti-thrombotic properties. mdpi.com For instance, PGE1 can inhibit the proliferation of vascular smooth muscle cells, a critical event in the formation of atherosclerotic plaques. jst.go.jp It also promotes vasodilation, helps lower blood pressure, and inhibits platelet aggregation and cholesterol biosynthesis. healthmatters.iomdpi.com Similarly, 15-HETrE has been reported to inhibit vasoconstrictors and the metabolites of arachidonic acid, such as thromboxanes and leukotrienes, which are involved in the development of diabetic retinopathy, a microvascular complication associated with cardiovascular disease. jst.go.jp

Studies in animal models have provided evidence for the anti-atherosclerotic effects of DGLA. In apolipoprotein E-deficient mice, a model for atherosclerosis, DGLA supplementation has been shown to reduce the formation of atherosclerotic plaques. nih.govnih.govnih.gov These studies have also highlighted the role of DGLA in improving vascular function. nih.gov

Observational studies in humans have also suggested a link between DGLA levels and cardiovascular outcomes. Some studies have found that lower circulating levels of DGLA are associated with a higher risk of total mortality in patients with acute cardiovascular disease and acute decompensated heart failure. d-nb.info In patients who have experienced an acute coronary syndrome, higher levels of DGLA in red blood cell membranes have been associated with a lower risk of cardiac death and major cardiovascular events. nih.govnih.gov

However, the relationship between DGLA and cardiovascular disease is complex, and not all findings are consistent. Some large-scale observational studies have reported a positive association between circulating DGLA levels and the risk of coronary heart disease and stroke. wur.nl These discrepancies may be due to the intricate balance between DGLA and other fatty acids, particularly its metabolic product, arachidonic acid (AA). The ratio of DGLA to AA can be a critical factor, as AA is the precursor to pro-inflammatory eicosanoids. nih.gov

Detailed Research Findings

Several studies have elucidated the cellular and molecular mechanisms through which DGLA exerts its effects on processes relevant to atherogenesis.

Table 1: Effects of Dihomo-γ-linolenic acid (DGLA) on Key Cellular Processes in Atherosclerosis

| Cell Type | Process Inhibited by DGLA | Key Findings | Reference(s) |

|---|---|---|---|

| Macrophages | Monocytic Migration | DGLA attenuates chemokine-driven migration of monocytes. | nih.govresearchgate.net |

| Foam Cell Formation | DGLA inhibits the uptake of modified low-density lipoproteins (LDL) and stimulates cholesterol efflux. | nih.govresearchgate.net | |

| Pro-inflammatory Gene Expression | DGLA inhibits the expression of key pro-atherogenic genes induced by inflammatory cytokines. | nih.gov | |

| Mitochondrial Dysfunction | DGLA improves the bioenergetic profile of macrophages by reducing proton leak. | nih.gov | |

| Endothelial Cells | Proliferation | DGLA significantly attenuates the proliferation of human umbilical vein endothelial cells (HUVEC). | nih.govnih.gov |

| Smooth Muscle Cells | Migration | DGLA inhibits the migration of smooth muscle cells in response to platelet-derived growth factor. | nih.gov |

Table 2: Association between DGLA Levels and Cardiovascular Outcomes in Human Studies

| Study Population | Key Finding | Conclusion | Reference(s) |

|---|---|---|---|

| Patients with acute cardiovascular disease | Lower circulating DGLA levels were associated with higher total mortality. | Decreased DGLA may be a prognostic marker in this patient group. | d-nb.info |

| Patients with acute coronary syndrome | Higher DGLA levels in red blood cells were associated with a lower risk of cardiac death and cardiovascular events. | Higher DGLA levels may be cardioprotective after an acute coronary event. | nih.govnih.gov |

| General population cohorts | Positive association between circulating DGLA and risk of coronary heart disease and stroke. | The role of DGLA in the general population may be complex and influenced by other factors. | wur.nl |

Advanced Research Methodologies for Dihomolinoleate Analysis

Lipidomics Approaches for Dihomolinoleate Profiling

Lipidomics, the large-scale study of lipids, provides powerful tools for understanding the role of DGLA in health and disease. Various analytical platforms are utilized to profile DGLA and other related lipids.

Targeted Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the targeted quantification of DGLA and its derivatives. This method combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. In a typical workflow, an ultra-fast liquid chromatography (UFLC) system is coupled with a triple quadrupole mass spectrometer. nih.govlcms.cz This setup allows for the use of multiple reaction monitoring (MRM), an acquisition mode that provides high selectivity and sensitivity for quantifying specific molecules in complex mixtures like plasma. nih.govshimadzu.com

For instance, a UFLC-MS/MS method has been optimized to determine the plasma levels of DGLA, alongside other polyunsaturated fatty acids (PUFAs) such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov This approach often involves the use of deuterated internal standards, such as DGLA-d6, to ensure accurate quantification. biomol.com The high speed of modern LC-MS/MS systems allows for rapid sample analysis, with some methods achieving run times of just six minutes per sample. lcms.cz This high-throughput capability is particularly valuable in clinical research settings. lcms.cz The sensitivity of these methods can detect DGLA and other PUFAs at low concentrations, making them suitable for analyzing plasma and other biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID) for Fatty Acid Analysis

Gas chromatography (GC) coupled with either mass spectrometry (MS) or flame ionization detection (FID) is a cornerstone for fatty acid analysis, including DGLA. asm.orgnih.gov Before analysis, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.gov This derivatization step is crucial as it reduces the polarity of the fatty acids, making them more suitable for GC analysis.

GC-MS provides detailed structural information, allowing for the definitive identification of DGLA and other fatty acids. asm.org It has been successfully used to analyze the total fatty acid composition in various biological samples, including mouse skin and erythrocytes. nih.govcambridge.org GC-FID, on the other hand, is a robust and quantitative technique. While it doesn't provide the same level of structural detail as MS, it is widely used for routine quantification of FAMEs due to its reliability and the linear response of the detector over a wide range of concentrations. ijastnet.comjocpr.com Combining GC-FID with GC-MS can be a powerful approach, with GC-MS used for initial identification and confirmation of peaks, and GC-FID for accurate quantification. ijastnet.com

| Analytical Technique | Primary Application for DGLA Analysis | Key Advantages | Common Sample Types |

|---|---|---|---|

| LC-MS/MS | Targeted quantification of DGLA and its metabolites (e.g., oxylipins). rsc.org | High sensitivity, high specificity, high throughput. lcms.czzenodo.org | Plasma, serum, tissues. nih.govrsc.orgnih.gov |

| GC-MS | Identification and quantification of DGLA as part of total fatty acid profiling. asm.orgnih.gov | Provides structural information for definitive identification. asm.org | Tissues, cells, erythrocytes, plasma. asm.orgnih.govcambridge.orgjst.go.jp |

| GC-FID | Routine quantification of DGLA (as FAME). nih.govijastnet.com | Robust, reliable, quantitative. ijastnet.comlcms.cz | Food products, biological tissues. ijastnet.comchromatographytoday.com |

Untargeted Lipidome Characterization Techniques

Untargeted lipidomics aims to comprehensively analyze all lipids within a biological sample. This approach is invaluable for discovering novel biomarkers and understanding global changes in lipid metabolism. Techniques like ultra-high-performance supercritical fluid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPSFC/QTOF-MS) have been used to characterize the broader lipidome, including species containing DGLA. rsc.org

In one study, an untargeted lipidomics approach was used alongside a targeted method to examine the conversion of gamma-linolenic acid (GLA) to DGLA. researchgate.nethaverford.edu This dual approach provided a more complete picture of the metabolic changes occurring in response to GLA supplementation. researchgate.nethaverford.edu Untargeted analysis can reveal unexpected alterations in lipid profiles, offering new insights into the biological roles of DGLA. rsc.orgnih.gov

Sample Preparation Methodologies: Lipid Extraction and Derivatization

Proper sample preparation is critical for accurate DGLA analysis. The first step is typically lipid extraction from the biological matrix. Common methods include the Folch and Bligh and Dyer methods, which use a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract lipids. nanobioletters.comijsrp.org Other solvent systems, such as hexane-isopropanol, have also been employed. ijsrp.org For fungal biomass, methods involving acid hydrolysis and homogenization with sand can be used to disrupt tough cell walls and improve lipid extraction efficiency. ijsrp.orgcabidigitallibrary.org

Following extraction, derivatization is often necessary, particularly for GC analysis. The most common derivatization is the conversion of fatty acids to FAMEs. mdpi.com This is typically achieved through esterification using reagents like boron trichloride (B1173362) (BCl3) or boron trifluoride (BF3) in methanol. mdpi.com This process neutralizes the polar carboxyl group of the fatty acid, reducing its polarity and making it more volatile for GC analysis. For LC-MS analysis, derivatization is not always required, which can simplify the sample preparation workflow. shimadzu.com

Metabolomics and Systems Biology Integration

Integrating DGLA analysis into a broader metabolomics and systems biology framework provides a more holistic understanding of its physiological and pathophysiological roles.

Comprehensive Metabolite Profiling in Biological Matrices

Metabolomics studies aim to profile a wide range of small molecules, including DGLA and its downstream metabolites, in various biological matrices. For example, targeted metabolomics has been used to investigate the role of DGLA and its dihydroxy-metabolites in neurodegeneration. acs.orgnih.govbiorxiv.org Such studies have identified specific DGLA metabolites, like dihydroxyeicosadienoic acid (DHED), as key players in cellular processes like ferroptosis. acs.orgbiorxiv.org

Comprehensive metabolite profiling can also reveal associations between DGLA levels and various physiological states or diseases. For instance, metabolomic analyses have linked DGLA to obesity, insulin (B600854) resistance, and diabetic retinopathy. jst.go.jptaylorandfrancis.comspandidos-publications.com By integrating data on DGLA with other metabolites and clinical parameters, researchers can build a more complete picture of the metabolic pathways and networks in which DGLA is involved. cardiff.ac.ukiarc.fr

Causal Network Analysis of Fatty Acid Metabolomes

Causal network analysis represents a powerful statistical approach to move beyond simple correlations and infer directional relationships within complex biological systems like the fatty acid metabolome. This methodology has been employed to understand the intricate web of interactions among various fatty acids, including this compound.

Multi-omics Data Integration for Holistic Biological Understanding

To gain a comprehensive understanding of the biological significance of this compound, researchers are increasingly turning to multi-omics data integration. This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a holistic view of cellular processes. mdpi.comnih.govelifesciences.org

Several studies have highlighted the importance of this compound within a multi-omics framework:

Breast Cancer Research: A study involving multi-omics analysis of plasma from breast cancer patients and healthy controls identified dihomo-γ-linolenic acid as one of the 34 profiled polyunsaturated fatty acids and their derivatives. mdpi.com This approach helps in identifying metabolic signatures associated with the disease state. mdpi.com

Microbiota and Metabolism: In a multi-omics study on chickens, dihomo-gamma-linolenic acid was identified as a key upregulated metabolite in germ-free chickens compared to those with a normal gut microbiota. nih.gov Integrated analysis of the transcriptome, metabolome, and microbiome revealed that dihomo-gamma-linolenic acid was a significant node in the interaction network, suggesting a role in how gut microbiota regulates fat and muscle synthesis. nih.gov

Cardiovascular Disease: A multi-omics investigation into acute myocardial infarction revealed associations between gut dysbiosis and altered fatty acid metabolism. elifesciences.org Dihomo-γ-linolenic acid was discussed in the context of omega-6 polyunsaturated fatty acids and their controversial roles in platelet function, underscoring the complexity that multi-omics data can help to elucidate. elifesciences.org

These examples demonstrate that by integrating different layers of biological information, a more complete picture of this compound's role in health and disease can be achieved, moving from simple associations to a more mechanistic understanding.

In Vitro and In Vivo Model Systems for Mechanistic Studies

To investigate the specific mechanisms of action of this compound, researchers rely on a variety of in vitro and in vivo model systems. These models allow for controlled experiments to dissect the cellular and physiological responses to this fatty acid.

Cell Culture Models for Investigating Cellular Responses

Cell culture models are indispensable for studying the direct effects of this compound on cellular processes at the molecular level. The human monocytic cell line, THP-1, which can be differentiated into macrophages, has been a valuable tool in this regard, particularly in the context of atherosclerosis research. nih.gov

Research using THP-1 macrophages has demonstrated that this compound can attenuate key inflammatory processes. nih.gov For instance, treatment with DGLA was shown to inhibit the expression of pro-inflammatory genes such as Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1) that were induced by the pro-inflammatory cytokine interferon-gamma (IFN-γ). nih.govcardiff.ac.uk Furthermore, studies in these cells have shown that DGLA is metabolized into anti-inflammatory eicosanoids, including prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govresearchgate.net These findings from cell culture models provide direct evidence for the anti-inflammatory and potentially anti-atherogenic properties of this compound at the cellular level. nih.gov

Animal Models in Disease Pathogenesis Research

Animal models are crucial for understanding the physiological effects of this compound in a whole-organism context and for studying its role in the pathogenesis of complex diseases.

Key findings from animal studies include:

Atherosclerosis: In a significant in vivo study, apolipoprotein E (ApoE)-deficient mice, a well-established model for atherosclerosis, were fed a diet supplemented with DGLA. The results showed a significant reduction in the development of atherosclerotic plaques, highlighting the anti-atherogenic potential of this compound. nih.govnih.gov

Cancer: The effect of this compound on cancer progression has also been investigated using animal models. In one study, mice bearing xenograft tumors of human pancreatic cancer cells (BxPC-3) that were genetically modified to accumulate DGLA showed inhibited tumor growth. medchemexpress.com

These animal studies provide strong evidence for the beneficial effects of this compound in complex multifactorial diseases and are essential for preclinical evaluation of its therapeutic potential. nih.govnih.govmedchemexpress.com

Computational and Biophysical Characterization

In addition to experimental models, computational and biophysical methods are increasingly being used to characterize the properties of this compound, particularly its interactions with cellular membranes.

Molecular Dynamics Simulations of Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method can provide detailed, atomistic-level insights into how fatty acids like this compound are incorporated into and affect the properties of lipid bilayers, which form the basis of all cellular membranes. nih.gov

While specific MD simulation studies focusing exclusively on this compound are not abundant in the literature, the tools and parameters for such investigations are available. The Martini force field, a popular coarse-grained model for biomolecular simulations, includes parameters for dihomo-gamma-linolenic acid, enabling its study in complex membrane environments. cgmartini.nl Coarse-grained MD simulations have been successfully used to study the impact of fatty acid chain length on the structural and dynamic properties of membrane models, such as those for the stratum corneum. nih.gov These studies have revealed how the length of acyl chains, a key feature of this compound (a 20-carbon fatty acid), influences membrane properties like thickness, lipid packing, and the mobility of molecules within the membrane. nih.gov Therefore, MD simulations hold significant promise for elucidating the precise biophysical mechanisms by which this compound influences membrane structure and function, which in turn can affect the activity of membrane-bound proteins and cellular signaling events.

Fluorescence Spectroscopy for Membrane Organization Studies

Fluorescence spectroscopy offers a sensitive and non-invasive approach to probe the organization and dynamics of lipid membranes. By employing fluorescently labeled lipid analogs, researchers can gain insights into the effects of specific fatty acids, such as DGLA, on membrane properties.

The organization of lipids within a membrane is not uniform; instead, they can segregate into domains with different physical properties, such as the liquid-ordered (l_o) and liquid-disordered (l_d) phases. biorxiv.org The incorporation of fatty acids like DGLA can modulate this organization. rsc.orgrsc.org Fluorescence-based techniques are instrumental in characterizing these changes. Methods like fluorescence recovery after photobleaching (FRAP), fluorescence resonance energy transfer (FRET), and fluorescence correlation spectroscopy (FCS) are frequently used to study lipid membrane nanodomains. mdpi.com

One approach involves using fluorescent probes whose spectral properties are sensitive to the local membrane environment. mdpi.com For instance, the fluorescence lifetime of certain probes can differ between the l_o and l_d phases, allowing for the characterization of membrane domains. biorxiv.org The choice of fluorescent probe is critical, as it should minimally perturb the membrane's structure and accurately report on the properties of interest. avantiresearch.comthermofisher.com Probes like nitrobenzoxadiazole (NBD) and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used to study the structural and dynamic properties of lipid bilayers. avantiresearch.com

Studies have shown that the effect of an unsaturated fatty acid on membrane order is complex and can depend on factors such as its protonation state. rsc.orgrsc.org For example, contrary to the general expectation that unsaturation leads to membrane disordering, some studies have shown that certain unsaturated fatty acids can promote membrane ordering. rsc.orgrsc.org Fluorescence spectroscopy, in conjunction with molecular dynamics simulations, provides a powerful approach to unravel these nuanced effects. rsc.orgrsc.org

The following table summarizes fluorescent probes used in membrane studies:

| Fluorescent Probe | Application | Principle | Reference |

| Nitrobenzoxadiazole (NBD) | Labeling lipids to study membrane and cell biology. | Exhibits desirable fluorescence characteristics for lipid labeling. | avantiresearch.com |

| 1,6-diphenyl-1,3,5-hexatriene (DPH) | Investigating dynamic and structural properties of lipid bilayers. | Used in steady-state or time-resolved fluorescence anisotropy to explore lipid tail order and membrane dynamics. | avantiresearch.com |

| Pyrenedecanoyl | Monitoring membrane fusion and phospholipid transfer. | Forms concentration-dependent excited-state dimers (excimers) with a red-shifted emission. | avantiresearch.com |

| TopFluor | Studying lipid distribution, diffusion, and dynamics. | Considered to alter lipid properties less than other labels like NBD. | avantiresearch.com |

| Fluorescein DHPE | Measuring lateral diffusion in membranes. | Its photolability makes it suitable for fluorescence photobleaching recovery (FRAP) methods. | thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and non-destructive technique for the structural elucidation and absolute quantification of molecules, including fatty acids like DGLA, in complex mixtures. aocs.orgnih.gov Unlike mass spectrometry, NMR generally requires minimal sample preparation and can provide quantitative information without the need for specific standards for every compound. nih.govnih.gov

¹H-NMR spectroscopy is particularly powerful for analyzing lipids. core.ac.uk The signals in a ¹H-NMR spectrum correspond to different chemical groups within the fatty acid structure, allowing for the identification and quantification of saturated, monounsaturated, and polyunsaturated fatty acids. magritek.com For instance, specific proton signals can be used to differentiate and quantify various fatty acids, including DGLA. nih.govnih.gov The development of high-resolution NMR techniques has been crucial for resolving overlapping signals in complex lipid extracts. nih.gov

For absolute quantification, an internal or external standard of a known concentration is required. nih.gov The area of an NMR signal is directly proportional to the number of nuclei contributing to it, which allows for precise concentration determination. mdpi.commdpi.com This quantitative approach, often referred to as qNMR, requires strict adherence to specific experimental conditions to ensure accuracy. mdpi.com

Recent advancements in NMR, such as high-field spectrometers and cryoprobes, have significantly improved the sensitivity of the technique, enabling the reliable detection and quantification of low-concentration metabolites. mdpi.com Both ¹H-NMR and ¹³C-NMR are employed for fatty acid analysis, with ¹³C-NMR providing detailed information about the carbon skeleton. aocs.org Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further resolve complex spectra and aid in the assignment of signals from individual unsaturated fatty acid acyl chains. nih.gov

The table below presents a comparison of different analytical methods for fatty acid quantification:

| Analytical Technique | Principle | Advantages | Disadvantages | Reference |

| Gas Chromatography (GC) | Separation of volatile compounds. | High resolution and sensitivity, well-established methods. | Requires derivatization (e.g., methylation) of fatty acids. | mdpi.comfrontiersin.org |

| Liquid Chromatography (LC) | Separation of compounds in a liquid mobile phase. | Can analyze underivatized fatty acids. | May have lower resolution than GC for some fatty acids. | mdpi.comfrontiersin.org |

| ¹H-NMR Spectroscopy | Detection of proton nuclei in a magnetic field. | Non-destructive, requires minimal sample preparation, allows for absolute quantification. | Lower sensitivity compared to MS, potential for signal overlap. | nih.govcore.ac.uk |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. | High sensitivity and specificity. | Quantification can be more complex than NMR. | nih.gov |

Current Research Challenges and Future Scientific Directions for Dihomolinoleate

Elucidation of Unresolved Molecular Mechanisms

A primary challenge in DGLA research is the complete elucidation of its molecular mechanisms of action. capes.gov.brnih.gov DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various bioactive lipids. researchgate.netresearchgate.netresearchgate.net The COX pathway converts DGLA into series-1 prostaglandins (B1171923), such as prostaglandin (B15479496) E1 (PGE1), which generally exhibit anti-inflammatory properties. capes.gov.brresearchgate.netjst.go.jp The lipoxygenase pathway, on the other hand, produces hydroxylated fatty acids like 15-hydroxyeicosatrienoic acid (15-HETrE) and 12-hydroxyeicosatrienoic acid (12-HETrE). researchgate.netahajournals.org